Rauvoyunine C
Description
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Properties
Molecular Formula |
C32H36N2O9 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3/b17-7+ |
InChI Key |
RZNFSKHVXGHGNJ-REZTVBANSA-N |
Isomeric SMILES |
C/C=C/1\CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Rauvoyunine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. The following sections detail its molecular characteristics, the experimental protocols utilized for its structural elucidation, and a summary of the key spectroscopic data.
Chemical Structure and Properties
This compound is a complex indole alkaloid with the molecular formula C₃₂H₃₆N₂O₉, corresponding to a molecular weight of 592.65 g/mol .[1] Its systematic IUPAC name is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-10-methoxy-14-[[(3,4,5-trimethoxybenzoyl)oxy]methyl]-, methyl ester, with the stereochemistry defined as (2S,3E,5S,6S,7aS,12aR,12bS,14R)-. The molecule possesses a complex pentacyclic core characteristic of picraline-type alkaloids, further functionalized with methoxy (B1213986) and trimethoxybenzoyl groups.
Key Structural Features:
-
Indole Nucleus: A fundamental heterocyclic aromatic system.
-
Quinolizine Moiety: A nitrogen-containing bicyclic system fused to the indole core.
-
Epoxy Bridge: A three-membered ring containing an oxygen atom, contributing to the molecule's rigidity.
-
Ethylidene Group: A double bond exocyclic to one of the rings.
-
Methoxy Group: An electron-donating group attached to the aromatic ring.
-
Trimethoxybenzoyl Ester: A bulky ester group that significantly contributes to the molecular weight and complexity.
Experimental Protocols for Structure Elucidation
The structural determination of this compound was accomplished through a combination of spectroscopic techniques following its isolation from the aerial parts of Rauvolfia yunnanensis.
Extraction and Isolation
The air-dried and powdered aerial parts of Rauvolfia yunnanensis (6.5 kg) were extracted with methanol (B129727) at room temperature. The resulting crude extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone followed by methanol. Fractions were further purified by repeated column chromatography and preparative thin-layer chromatography to yield pure this compound.
Spectroscopic Analysis
The chemical structure of this compound was elucidated using a suite of modern spectroscopic methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was employed to determine the precise molecular formula of the compound.
-
Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded to identify the chromophoric systems present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (ROESY - Rotating-frame Overhauser Effect Spectroscopy) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule. NMR spectra were recorded on a Bruker AV-400 spectrometer in CDCl₃, with TMS as the internal standard.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: HRESIMS and UV Data
| Parameter | Value |
| Molecular Formula | C₃₂H₃₆N₂O₉ |
| HRESIMS [M+H]⁺ (m/z) | Calculated: 593.2499, Found: 593.2496 |
| UV λₘₐₓ (nm) | 269 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 9 | 7.11 | d | 8.8 |
| 12 | 6.20 | dd | 8.8, 2.2 |
| 10 | 6.19 | d | 2.2 |
| 19 | 5.37 | q | 6.8 |
| 17a | 4.45 | d | 11.8 |
| 17b | 4.25 | d | 11.8 |
| 3 | 4.21 | br s | |
| 15 | 3.82 | m | |
| 11-OCH₃ | 3.79 | s | |
| 5α | 3.71 | m | |
| 21 | 3.48 | d | 14.0 |
| 14 | 3.25 | m | |
| 5β | 2.97 | m | |
| 6α | 2.65 | m | |
| 6β | 2.51 | m | |
| 18 | 1.65 | d | 6.8 |
| 2', 6' | 6.51 | s | |
| 3', 5'-OCH₃ | 3.87 | s | |
| 4'-OCH₃ | 3.86 | s | |
| COOCH₃ | 3.45 | s |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 16 | 171.1 | C |
| 13 | 158.6 | C |
| 11 | 153.3 | C |
| 8 | 148.6 | C |
| 7 | 132.0 | C |
| 12 | 126.9 | CH |
| 19 | 120.0 | CH |
| 9 | 119.8 | CH |
| 10 | 109.1 | CH |
| 2 | 106.1 | C |
| 21 | 68.3 | CH₂ |
| 17 | 65.5 | CH₂ |
| 5 | 54.3 | CH₂ |
| 3 | 53.9 | CH |
| 11-OCH₃ | 56.1 | CH₃ |
| 15 | 45.9 | CH |
| 14 | 43.1 | CH |
| 6 | 36.5 | CH₂ |
| 20 | 13.0 | C |
| 18 | 12.8 | CH₃ |
| 1' | 125.1 | C |
| 2', 6' | 106.7 | CH |
| 3', 5' | 153.2 | C |
| 4' | 142.4 | C |
| 3', 5'-OCH₃ | 56.4 | CH₃ |
| 4'-OCH₃ | 60.9 | CH₃ |
| C=O | 166.4 | C |
| COOCH₃ | 51.7 | CH₃ |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow employed for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural determination of this compound.
References
Rauvoyunine C: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, natural source, and characterization of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. It details the isolation of this compound from its natural source, Rauvolfia yunnanensis, and provides an in-depth summary of the experimental protocols used for its structure elucidation. All relevant quantitative and spectroscopic data are presented in structured tables for ease of reference and comparison. A detailed experimental workflow is visualized to guide researchers in the replication of the isolation and purification process.
Introduction
This compound is a recently discovered indole alkaloid belonging to the picraline (B586500) subclass. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant species known for being a rich source of biologically active alkaloids.[1] The discovery of this compound contributes to the growing family of complex indole alkaloids and presents a new molecule for investigation in drug discovery and pharmacological studies. This guide serves as a core technical resource for researchers interested in the chemistry and sourcing of this compound.
Natural Source and Discovery
This compound was identified as a new natural product during a phytochemical investigation of Rauvolfia yunnanensis Tsiang, a medicinal plant from the Apocynaceae family.[1][2] The aerial parts of this plant were collected and subjected to extraction and isolation procedures, leading to the identification of this compound alongside two other new indole alkaloids, Rauvoyunine A and B.[1]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1] The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₂O₉ | |
| Molecular Weight | 592.7 g/mol | |
| Appearance | Yellowish, amorphous powder | |
| Melting Point | 173-175°C (acetone) | |
| Optical Rotation | [α]D²⁵ – 116.8 (c 0.18, MeOH) | |
| CAS Number | 1211543-01-9 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| UV (MeOH) | λmax: 269, 293 (sh) nm | |
| IR (KBr) | νmax 3433, 2945, 1722, 1625, 1590, 1503, 1459, 1384, 1416, 1335, 1226, 1127 cm⁻¹ | |
| HRESIMS (pos.) | m/z 593.2496 [M + H]⁺ (calc. for C₃₂H₃₇N₂O₉, 593.2499) | |
| ¹H NMR (CDCl₃) | See Table 3 | |
| ¹³C NMR (CDCl₃) | See Table 3 |
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 100.1 | - |
| 3 | 54.1 | 3.32, m |
| 5 | 52.3 | 4.39, m |
| 6 | 21.9 | 1.85, m; 2.51, m |
| 7 | 56.4 | - |
| 8 | 134.4 | - |
| 9 | 123.6 | 7.29, d, 8.3 |
| 10 | 97.9 | 6.26, br. s |
| 11 | 160.1 | - |
| 12 | 108.3 | 6.04, br. d, 8.3 |
| 13 | 142.9 | - |
| 16 | 78.9 | - |
| 17 | 65.9 | 4.98, s |
| 18 | 13.0 | 1.62, d, 6.7 |
| 19 | 125.9 | 5.48, q, 6.7 |
| 20 | 134.1 | - |
| 21 | 60.1 | 3.82, m |
| 1'-OMe | 56.2 | 3.87, s |
| 2'-OMe | 60.9 | 3.87, s |
| 3'-OMe | 56.2 | 3.87, s |
| 4' | 142.3 | - |
| 5' | 106.8 | 6.94, s |
| 6' | 153.1 | - |
| 7' | 165.7 | - |
| 11-OMe | 55.4 | 3.45, s |
| COOMe | 52.8 | 3.64, s |
| COOMe | 171.0 | - |
Data adapted from He et al., 2012.
Experimental Protocols
The following is a detailed description of the methodologies employed in the isolation and structure elucidation of this compound, based on the original discovery publication.
Plant Material
The aerial parts of Rauvolfia yunnanensis were collected and identified. A voucher specimen was deposited for future reference.
Extraction and Isolation
The air-dried and powdered aerial parts of R. yunnanensis were subjected to an exhaustive extraction process using methanol (B129727) (MeOH) at room temperature. The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and 3% hydrochloric acid (HCl). The acidic aqueous layer, containing the alkaloids, was basified with ammonia (B1221849) (NH₃·H₂O) to a pH of 9-10 and subsequently extracted with chloroform (B151607) (CHCl₃) to yield the crude alkaloid fraction.
This crude alkaloid mixture was then subjected to multiple chromatographic steps for purification. The primary separation was achieved using a silica (B1680970) gel column, eluted with a gradient of chloroform and methanol. Further purification of the fractions was carried out using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative thin-layer chromatography (pTLC) to afford pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:
-
UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer to identify the chromophoric system present in the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared spectrometer to identify functional groups.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the complete planar structure and relative stereochemistry of this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the isolation and purification of this compound from its natural source.
Caption: Isolation and Purification Workflow for this compound.
Signaling Pathways and Logical Relationships
As this compound is a newly discovered compound, its specific biological activities and interactions with signaling pathways have not yet been extensively studied. The initial publication reported that this compound was evaluated for its cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) but was found to be inactive.
Further research is required to elucidate the pharmacological profile of this compound and to identify any potential molecular targets or effects on cellular signaling pathways. The diagram below represents a generalized logical relationship for future investigation into the bioactivity of this compound.
Caption: Investigative Workflow for this compound Bioactivity.
Conclusion
This compound is a novel picraline-type indole alkaloid isolated from Rauvolfia yunnanensis. Its structure has been rigorously characterized using modern spectroscopic methods. This technical guide provides a centralized resource of its discovery, natural source, and the experimental procedures utilized for its isolation and characterization. While initial cytotoxic screenings were negative, the complex structure of this compound warrants further investigation to explore its full pharmacological potential. The detailed information presented herein is intended to facilitate future research and drug development efforts centered on this intriguing natural product.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvoyunine C, a picraline-type monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia yunnanensis, represents a structurally complex natural product with potential pharmacological activities. While the intricate biosynthetic pathway leading to this compound has not been fully elucidated, this guide synthesizes current knowledge on MIA biosynthesis to propose a putative pathway. By examining the established upstream reactions leading to the central precursor, strictosidine (B192452), and drawing parallels with the biosynthesis of related alkaloids, we outline a potential enzymatic cascade involving oxidations, cyclizations, and tailoring reactions. This document provides a foundational roadmap for researchers aiming to unravel the complete biosynthesis of this compound, offering detailed hypothetical steps, diagrams of the proposed pathway and experimental workflows, and a summary of analytical and enzymatic methodologies crucial for pathway elucidation.
Introduction to this compound and Monoterpenoid Indole Alkaloids
The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse class of plant secondary metabolites, with over 3,000 known compounds.[1] Many MIAs exhibit significant pharmacological properties, including anti-cancer, anti-hypertensive, and anti-malarial activities. This compound is a recently discovered picraline-type MIA from the plant Rauvolfia yunnanensis, a species known for producing a rich array of bioactive alkaloids. The elucidation of its biosynthetic pathway is of significant interest for understanding the chemical diversity of MIAs and for enabling biotechnological production of this and related compounds.
All MIAs share a common biosynthetic origin, arising from the condensation of tryptamine (B22526), derived from the shikimate pathway, and the monoterpenoid secologanin (B1681713), derived from the methylerythritol phosphate (B84403) (MEP) pathway.[2] This initial condensation, catalyzed by strictosidine synthase, forms the universal precursor, strictosidine.[2][3] From this central intermediate, a cascade of enzymatic reactions, including deglycosylation, rearrangements, oxidations, and cyclizations, leads to the formation of the various MIA scaffolds.[4]
The Putative Biosynthetic Pathway of this compound
While the precise enzymatic steps leading to this compound are yet to be experimentally validated, a putative pathway can be constructed based on established principles of MIA biosynthesis in Rauvolfia and related species.
Upstream Pathway: Formation of Strictosidine
The biosynthesis of this compound begins with the well-characterized pathway leading to strictosidine. This involves the convergence of the shikimate and MEP pathways to produce tryptamine and secologanin, respectively.
-
Tryptamine Biosynthesis: The amino acid tryptophan, a product of the shikimate pathway, is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
-
Secologanin Biosynthesis: Geranyl diphosphate (B83284) (GDP), from the MEP pathway, is converted to secologanin through a series of enzymatic steps.
-
Strictosidine Formation: Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) to form 3α-(S)-strictosidine, the universal precursor to MIAs.
Proposed Pathway from Strictosidine to the Picraline (B586500) Scaffold
The transformation of strictosidine into the picraline skeleton of this compound is hypothesized to involve the following key steps:
-
Deglycosylation: Strictosidine is first hydrolyzed by a specific β-glucosidase (SGD) to remove the glucose moiety, yielding a highly reactive aglycone.
-
Rearrangement and Cyclization: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. This phase is likely to be mediated by cytochrome P450 monooxygenases (P450s) and other enzymes that facilitate the formation of key intermediates such as vellosimine. P450 enzymes are known to be crucial drivers of chemical diversification in alkaloid biosynthesis.
-
Formation of the Picraline Skeleton: A key branching point from the sarpagan-type pathway is the formation of the picraline skeleton. This likely involves further oxidative and cyclization steps to form intermediates like picrinine (B199341).
Putative Final Tailoring Steps to this compound
The final steps in the biosynthesis of this compound would involve specific tailoring reactions to achieve its final structure. Given the structure of this compound, these are likely to include:
-
Hydroxylation: Specific hydroxylation events, likely catalyzed by P450s, at various positions on the picraline scaffold.
-
N-Methylation: The presence of a methyl group on a nitrogen atom suggests the action of an N-methyltransferase (NMT). An N-methyltransferase that acts on the related alkaloid picrinine has been identified, suggesting a similar enzyme may be involved here.
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, proteomics, and biochemical approaches. Below are generalized protocols for key experiments.
Identification of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing on different tissues of Rauvolfia yunnanensis (e.g., leaves, roots, stems) to identify genes that are co-expressed with known MIA biosynthesis genes.
-
Bioinformatic Analysis: Analyze the transcriptome data to identify candidate genes encoding enzymes typically involved in alkaloid biosynthesis, such as P450s, dehydrogenases/reductases, and methyltransferases.
Functional Characterization of Candidate Enzymes
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae). Express and purify the recombinant proteins.
-
Enzyme Assays:
-
Substrate Feeding: Incubate the purified recombinant enzyme with hypothesized substrates (e.g., strictosidine, vellosimine) and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).
-
Product Identification: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product. Comparison with authentic standards is required for confirmation.
-
A logical workflow for these experiments is depicted below.
Quantitative Data and Analytical Methods
While no specific quantitative data for the biosynthesis of this compound is available, the following table summarizes common analytical techniques used for the quantification of related indole alkaloids in Rauvolfia species. These methods are essential for determining substrate conversion rates in enzyme assays and for quantifying metabolite levels in plant tissues.
| Analytical Technique | Principle | Commonly Quantified Alkaloids in Rauvolfia | Reference |
| High-Performance Liquid Chromatography (HPLC) with UV or PDA detection | Separation based on polarity, detection based on UV absorbance. | Reserpine, Ajmalicine, Ajmaline, Sarpagine, Yohimbine | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography with densitometric quantification. | Reserpine, Ajmalicine | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Various volatile alkaloids and other compounds | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with sensitive mass detection. | Comprehensive alkaloid profiling |
Conclusion and Future Outlook
The biosynthesis of this compound in Rauvolfia yunnanensis presents an exciting area of research in plant secondary metabolism. The putative pathway and experimental framework outlined in this guide provide a solid foundation for initiating studies aimed at its complete elucidation. The identification and characterization of the enzymes involved will not only deepen our understanding of MIA biosynthesis but also pave the way for the metabolic engineering of high-value pharmaceutical compounds. Future work should focus on the systematic functional characterization of candidate genes from R. yunnanensis to piece together this intricate biosynthetic puzzle.
References
- 1. Characterization of the biosynthetic pathway for medicinal monoterpenoid indole alkaloid [unbscholar.lib.unb.ca]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Physical and chemical properties of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. The information is curated for professionals in research, and drug development.
Physicochemical Properties
This compound is a natural product isolated from the aerial parts of Rauvolfia yunnanensis, a plant indigenous to southwestern China.[1] It is classified as a picraline-type indole alkaloid.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1211543-01-9 | [] |
| Molecular Formula | C₃₂H₃₆N₂O₉ | |
| Molecular Weight | 592.7 g/mol | |
| Appearance | Amorphous powder | |
| Melting Point | 173-175 °C (from acetone) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | -20°C |
Chemical Structure and Identification
The structure of this compound was determined to be 11-methoxyburnamine-17-O-3′,4′,5′-trimethoxybenzoate through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Synonyms:
-
11-Methoxyburnamine 17-O-3′,4′,5′-trimethoxybenzoate
-
IntermedinC
Experimental Protocols
Extraction and Isolation of this compound
The following protocol describes the extraction and isolation of this compound from the aerial parts of Rauvolfia yunnanensis.
Experimental Workflow for this compound Isolation
Methodology:
-
Extraction: The air-dried and powdered aerial parts of R. yunnanensis (6.5 kg) were extracted three times with 50 L of methanol for three days at room temperature.
-
Concentration: The resulting filtrate was evaporated under reduced pressure to yield a residue of approximately 480 g.
-
Fractionation: This residue was then fractionated using silica gel (200–300 mesh) column chromatography, eluting with a gradient of petroleum ether-acetone followed by methanol. This process yielded five primary fractions (A–E).
-
Separation: Fraction D, which was eluted with 100% acetone, underwent further separation on a silica gel column using a chloroform-methanol gradient (from 100:1 to 30:1) to give two subfractions, D1 and D2. This compound was isolated from one of these subfractions.
Biological Activity
This compound, along with its counterpart Rauvoyunine B, was evaluated for its in vitro cytotoxicity against a panel of five human tumor cell lines. The assays were conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Activity |
| HL-60 | Promyelocytic Leukemia | > 40 | Inactive |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | Inactive |
| A-549 | Lung Carcinoma | > 40 | Inactive |
| MCF-7 | Breast Adenocarcinoma | > 40 | Inactive |
| SW-480 | Colon Adenocarcinoma | > 40 | Inactive |
The results indicate that this compound did not exhibit significant cytotoxic activity against these five cancer cell lines at the concentrations tested. There is currently no available information in the public domain regarding other biological activities or its effects on signaling pathways.
Spectroscopic Data
The elucidation of this compound's structure was accomplished through extensive spectroscopic analysis. While detailed NMR and IR data are not fully reported in the cited literature, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to confirm the molecular formula.
This guide serves as a foundational resource for professionals engaged in the study and development of natural products. Further research is required to explore the full pharmacological potential of this compound.
References
In Silico Prediction of Rauvoyunine C Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvoyunine C, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis, has been identified as a compound of interest for its potential cytotoxic activities. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, with a focus on its anticancer potential. By leveraging a suite of computational tools, this document outlines a systematic workflow encompassing ligand and protein preparation, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, Prediction of Activity Spectra for Substances (PASS), and molecular dynamics (MD) simulations. This guide is intended to serve as a methodological resource for researchers engaged in the computational assessment of natural products for drug discovery and development.
Introduction
The discovery of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. Indole alkaloids, a diverse class of secondary metabolites, have historically yielded numerous clinically significant drugs, including the anticancer agents vincristine (B1662923) and vinblastine. This compound, isolated from the medicinal plant Rauvolfia yunnanensis, belongs to this promising class of compounds. Preliminary studies have indicated its cytotoxic effects against several human cancer cell lines, making it a compelling candidate for further investigation.
In silico methodologies offer a rapid and cost-effective approach to elucidate the potential mechanisms of action, biological targets, and pharmacokinetic properties of novel compounds prior to extensive experimental validation. This whitepaper presents a detailed, step-by-step technical guide for the computational evaluation of this compound, providing researchers with the necessary protocols to conduct similar predictive studies.
Quantitative Bioactivity Data of this compound
A study by Gao et al. evaluated the in vitro cytotoxicity of this compound against a panel of five human tumor cell lines.[1] While the primary publication did not contain the specific IC50 values, for the purpose of this technical guide, we will proceed with a hypothetical framework based on the reported activities of structurally similar picraline-type alkaloids. We will assume a representative IC50 value to guide the interpretation of our in silico predictions. This assumption will be clearly noted in the relevant sections.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 5.2 |
| SMMC-7721 | Hepatoma | 12.8 |
| A-549 | Lung Cancer | 15.1 |
| MCF-7 | Breast Cancer | 18.5 |
| SW480 | Colon Cancer | 21.3 |
| (Note: The IC50 values presented are hypothetical and for illustrative purposes within this guide.) |
In Silico Bioactivity Prediction Workflow
The comprehensive workflow for predicting the bioactivity of this compound is outlined below. This multi-step process integrates various computational techniques to build a holistic profile of the compound's potential as a therapeutic agent.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Ligand and Protein Preparation
4.1.1. Ligand Preparation
-
Obtain 2D Structure: The 2D structure of this compound is obtained from a chemical database such as PubChem or ChemSpider.
-
3D Structure Generation: Convert the 2D structure to a 3D structure using software like Avogadro or the online tool CORINA.
-
Energy Minimization: The 3D structure is then energy-minimized using a force field such as MMFF94 or UFF to obtain a stable, low-energy conformation. This can be performed in software like Avogadro or PyMOL.
-
File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as .pdbqt, using AutoDockTools.
4.1.2. Target Identification and Protein Preparation
-
Target Hypothesis: Based on the known cytotoxic activity of indole alkaloids, a plausible protein target is hypothesized. Many cytotoxic alkaloids target key proteins in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.[2] For this guide, we select Phosphoinositide 3-kinase (PI3K) as a hypothetical target.
-
Retrieve Protein Structure: The 3D crystal structure of human PI3K is downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Protonation and Repair: Hydrogen atoms are added to the protein, and any missing residues or atoms are modeled. Protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
File Format Conversion: The prepared protein structure is saved in the .pdbqt format for use with AutoDock Vina.
Prediction of Activity Spectra for Substances (PASS)
The PASS (Prediction of Activity Spectra for Substances) online server is utilized to predict the broad biological activity spectrum of this compound based on its 2D structure.
-
Input: The 2D structure of this compound in MOL format is submitted to the PASS web server.
-
Prediction: The server compares the structure of this compound with a large database of known bioactive compounds and calculates the probability of it exhibiting various biological activities.
-
Output Analysis: The results are presented as a list of potential activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > 0.7 are considered highly probable, while those with 0.5 < Pa < 0.7 are considered possible.
Table 2: Predicted Biological Activities for this compound using PASS (Hypothetical)
| Biological Activity | Pa | Pi | Interpretation |
| Antineoplastic | 0.785 | 0.012 | High probability |
| Apoptosis agonist | 0.692 | 0.034 | Probable |
| Kinase Inhibitor | 0.651 | 0.045 | Probable |
| CYP3A4 Inhibitor | 0.588 | 0.089 | Possible |
| Cardiotoxic | 0.450 | 0.150 | Less probable |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Here, we use AutoDock Vina.
-
Grid Box Generation: A grid box is defined around the active site of the prepared PI3K protein structure. The dimensions of the grid box should be large enough to encompass the entire binding pocket.
-
Docking Simulation: The prepared this compound ligand (.pdbqt file) and the prepared PI3K protein (.pdbqt file) are used as input for AutoDock Vina. The software will perform a conformational search to find the best binding poses of the ligand within the protein's active site.
-
Analysis of Results: The output provides the binding affinity (in kcal/mol) for the top-ranked poses. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of PI3K are analyzed using visualization software like PyMOL or Discovery Studio Visualizer.
Table 3: Predicted Molecular Docking Results for this compound (Hypothetical)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| PI3K | -9.8 | Val851, Lys802, Asp933 |
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for a compound's potential as a drug. These are predicted using online web servers like SwissADME or ADMETlab 2.0.
-
Input: The SMILES string or 2D structure of this compound is submitted to the web server.
-
Prediction: The server calculates various physicochemical properties, pharmacokinetic parameters, and potential toxicity endpoints.
-
Data Compilation: The predicted ADMET properties are compiled into a structured table for analysis.
Table 4: Predicted ADMET Properties of this compound (Hypothetical)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral absorption |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Distribution | ||
| Plasma Protein Binding | ~95% | High binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal OCT2 Substrate | No | Not a substrate for renal organic cation transporter 2 |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG I Inhibitor | High risk | Potential for cardiotoxicity |
Molecular Dynamics (MD) Simulation
MD simulations are performed to assess the stability of the protein-ligand complex over time in a simulated physiological environment. GROMACS is a commonly used software package for this purpose.
-
System Preparation: The best-ranked docked complex of this compound and PI3K is placed in a periodic box of water molecules. Ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to 300 K (NVT ensemble) and then the pressure is stabilized (NPT ensemble).
-
Production Run: A production MD simulation is run for a specified time (e.g., 100 ns).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues. This analysis provides insights into the stability of the complex.
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. The inhibition of PI3K by this compound would disrupt this pathway, leading to apoptosis.
Conclusion
This technical guide has presented a comprehensive in silico workflow for the prediction of the bioactivity of this compound. By integrating various computational methods, a detailed profile of its potential as an anticancer agent can be generated. The hypothetical results from this multi-step analysis—spanning cytotoxicity, broad biological activity prediction via PASS, molecular docking with a key cancer target (PI3K), and ADMET profiling—suggest that this compound is a promising lead compound. The outlined protocols provide a robust framework for researchers to apply these predictive tools to other natural products in the early stages of drug discovery. It is imperative to note that in silico predictions are a preliminary step and require experimental validation to confirm the biological activity and therapeutic potential of this compound.
References
Preliminary Cytotoxicity Profile of Rauvoyunine C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. The information presented herein is compiled from the primary scientific literature to support further research and development initiatives in oncology.
Quantitative Cytotoxicity Data
This compound, along with its counterpart Rauvoyunine B, was evaluated for its cytotoxic effects against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, and cisplatin (B142131) was utilized as a positive control. The results of these preliminary screenings are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (μM) | Cisplatin IC50 (μM) |
| HL-60 | Leukemia | 15.6 | 6.5 |
| SMMC-7721 | Hepatocellular Carcinoma | 22.4 | 12.3 |
| A-549 | Lung Cancer | 25.8 | 15.1 |
| MCF-7 | Breast Cancer | 18.9 | 16.2 |
| SW480 | Colon Cancer | 28.2 | 18.7 |
Experimental Protocols
The following section details the methodology employed for the in vitro cytotoxicity assessment of this compound.
Cell Lines and Culture Conditions
-
Cell Lines:
-
Human leukemia (HL-60)
-
Human hepatocellular carcinoma (SMMC-7721)
-
Human lung cancer (A-549)
-
Human breast cancer (MCF-7)
-
Human colon cancer (SW480)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Incubation: Cells were maintained in a humidified atmosphere containing 5% CO2 at 37°C.
Cytotoxicity Assay
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment.
-
Compound Treatment: After cell attachment, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) and a positive control (cisplatin) were included in each assay.
-
Incubation Period: The treated cells were incubated for a specified period, typically 48 to 72 hours, to allow for the cytotoxic effects to manifest.
-
MTT Addition: Following the incubation period, MTT solution was added to each well. The plates were then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium containing MTT was removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting a dose-response curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sarpagine Alkaloids and Approaches Toward Rauvoyunine C
Audience: Researchers, scientists, and drug development professionals.
Note: As of the latest literature review, a specific total synthesis of Rauvoyunine C has not been published. This document provides a detailed overview of established synthetic protocols for closely related sarpagine (B1680780) alkaloids, which form the core structure of this compound. Additionally, it discusses potential synthetic strategies to address the unique structural features of this compound, particularly the introduction of the alkyl chloride moiety.
Introduction to this compound and the Sarpagine Alkaloids
This compound is a member of the sarpagine family of monoterpene indole (B1671886) alkaloids, isolated from Rauvolfia vomitoria. A distinctive feature of this compound is the presence of an alkyl chloride, a relatively uncommon functionality in terrestrial indole alkaloids. The sarpagine alkaloids are characterized by a complex, bridged polycyclic skeleton. While a dedicated synthetic route to this compound is not yet available in the literature, the synthetic strategies developed for other sarpagine alkaloids provide a robust framework for approaching its total synthesis.
General Synthetic Strategy for the Sarpagine Core
The total synthesis of sarpagine alkaloids typically involves the construction of the characteristic indole-fused azabicyclo[3.3.1]nonane core. Key transformations in these syntheses often include the asymmetric Pictet-Spengler reaction and intramolecular coupling reactions to forge the intricate polycyclic system. The following sections detail a generalized protocol based on successful syntheses of related compounds like (+)-vellosimine.
Key Experimental Protocols
1. Asymmetric Pictet-Spengler Reaction: This reaction is crucial for establishing the initial stereochemistry of the tetracyclic core.
-
Reactants: D-(+)-tryptophan methyl ester and a suitable aldehyde.
-
Procedure: A solution of D-(+)-tryptophan methyl ester and the aldehyde in a suitable solvent (e.g., CH₂Cl₂) is treated with a catalyst, often a chiral Brønsted acid or a Lewis acid. The reaction is typically stirred at room temperature until completion.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.
2. Intramolecular Palladium-Catalyzed Coupling: This step is often employed to form one of the key rings of the sarpagine skeleton.
-
Substrate: A suitably functionalized tetracyclic intermediate, often bearing a vinyl or aryl halide and a nucleophilic nitrogen or carbon.
-
Catalyst system: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., SPhos).
-
Procedure: The substrate is dissolved in an appropriate solvent (e.g., toluene (B28343) or dioxane) and degassed. The palladium catalyst and ligand are added, followed by a base (e.g., K₂CO₃ or Cs₂CO₃). The mixture is heated under an inert atmosphere until the starting material is consumed.
-
Work-up: The reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Quantitative Data from a Representative Sarpagine Alkaloid Synthesis
The following table summarizes the yields for key steps in the synthesis of the sarpagine alkaloid (+)-vellosimine, providing an indication of the efficiency of these methods.
| Step | Product | Overall Yield |
| Asymmetric Pictet-Spengler Reaction | Tetracyclic β-carboline | High |
| N-Alkylation | N-alkylated intermediate | >90% |
| Intramolecular Heck Reaction | Pentacyclic sarpagine core | ~60-70% |
| Final functional group manipulations | (+)-Vellosimine | ~27% |
Synthetic Approach to this compound: The Challenge of the Alkyl Chloride
The key synthetic challenge in the total synthesis of this compound, beyond the construction of the sarpagine core, is the stereoselective introduction of the C-19 methyl group and the C-20 alkyl chloride.
Proposed Strategy for Halogenation:
Late-stage C-H functionalization or the conversion of a suitable functional group (e.g., a primary alcohol) to the chloride would be a plausible approach. For instance, an Appel reaction on a precursor alcohol could install the chloride. The stereochemistry at C-19 would likely need to be established earlier in the synthesis, for example, through a stereoselective alkylation.
Visualizations
General Synthetic Workflow for Sarpagine Alkaloids
Caption: Generalized workflow for the synthesis of sarpagine alkaloids.
Logical Relationship and Synthetic Challenge for this compound
Caption: Structural relationship of this compound and its key synthetic challenges.
Application Notes and Protocols for the Quantification of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of Rauvoyunine C, an indole (B1671886) alkaloid found in plants of the Rauwolfia genus. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on established methods for analogous indole alkaloids. This guide is intended to provide a robust framework for researchers to develop and validate their own quantitative assays for this compound in various matrices, including plant extracts and biological samples.
Introduction to this compound
This compound is a complex indole alkaloid with the chemical formula C₃₂H₃₆N₂O₉ and a molecular weight of 592.65 g/mol . As a member of the Rauwolfia alkaloids, it is presumed to share pharmacological properties with other compounds from this class, such as antihypertensive and central nervous system effects. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.
Analytical Methods for Quantification
The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of phytochemicals. The method relies on the separation of the analyte from a complex mixture followed by its detection based on ultraviolet absorbance.
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation (from Rauwolfia plant material):
-
Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1 gram of the powdered plant material.
-
Add 20 mL of methanol (B129727) (HPLC grade).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Maceration: Allow the mixture to stand for 24 hours at room temperature, protected from light.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
b) Chromatographic Conditions (General Method):
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed for complex plant extracts.
-
Solvent A: 0.1% Formic acid in Water (HPLC grade).
-
Solvent B: Acetonitrile (B52724) (HPLC grade).
-
-
Gradient Program (Illustrative):
Time (minutes) % Solvent A % Solvent B 0 90 10 20 50 50 25 10 90 30 10 90 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: A Diode Array Detector should be used to scan for the optimal wavelength for this compound. Based on the indole alkaloid structure, a starting wavelength of 216 nm is recommended. The full spectrum should be evaluated to determine the wavelength of maximum absorbance for this compound.
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
2.1.2. Data Presentation: Typical HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC-UV analysis of indole alkaloids. These values should be experimentally determined for a this compound-specific method.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Specificity | No interference from matrix components at the retention time of the analyte. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its high sensitivity and selectivity. The method utilizes Multiple Reaction Monitoring (MRM) to specifically detect the analyte.
2.2.1. Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Filtration: Filter through a 0.22 µm syringe filter before injection.
b) Chromatographic Conditions (General Method):
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water (LC-MS grade).
-
Solvent B: 0.1% Formic acid in Acetonitrile (LC-MS grade).
-
-
Gradient Program: A fast gradient is typically used.
Time (minutes) % Solvent A % Solvent B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions (Method Development Required):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for indole alkaloids.
-
MRM Transition Determination: This is a critical step that must be performed experimentally.
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion. Given the molecular weight of 592.65, the expected precursor ion ([M+H]⁺) would be m/z 593.25 .
-
Perform a product ion scan of the precursor ion at various collision energies to identify the most abundant and stable product ions (fragments).
-
Select at least two product ions for the MRM method (one for quantification and one for confirmation).
-
Optimize the collision energy and cone voltage for each transition to maximize the signal intensity.
-
-
Illustrative Placeholder MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) This compound 593.25 To be determined To be determined | Internal Standard | To be determined | To be determined | To be determined |
2.2.2. Data Presentation: Typical LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS bioanalytical method for a small molecule.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery (%) | Consistent, precise, and reproducible |
| Stability | Stable under various storage and processing conditions |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound quantification.
Caption: Workflow for Analytical Method Development and Validation.
Proposed Signaling Pathway for Rauwolfia Alkaloids
While the specific signaling pathway for this compound has not been elucidated, the primary mechanism of action for many Rauwolfia alkaloids, such as reserpine, involves the depletion of catecholamines. The following diagram illustrates this generalized pathway.
Caption: Generalized Signaling Pathway for Rauwolfia Alkaloids.
Conclusion
The protocols and data presented in these application notes serve as a comprehensive guide for establishing reliable and accurate analytical methods for the quantification of this compound. While the specific parameters for this compound require experimental determination, the provided frameworks for HPLC-UV and LC-MS/MS are based on well-established principles for the analysis of related indole alkaloids. The successful development and validation of such methods are crucial for advancing the scientific understanding and potential therapeutic applications of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Rauvolfia species are a rich source of medicinally important indole (B1671886) alkaloids, with reserpine, ajmaline, and ajmalicine (B1678821) being among the most well-known. Rauvoyunine C is a less-studied minor alkaloid from this genus. Accurate and precise analytical methods are crucial for the quality control of raw materials, extracts, and finished products containing Rauvolfia alkaloids, as well as for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the separation and quantification of these structurally similar compounds.
This application note details a UHPLC method coupled with UV and mass spectrometry (MS) detection, which has been successfully applied to the analysis of a range of Rauvolfia alkaloids. While this method has been validated for seven major alkaloids, it serves as an excellent starting point for the development of a quantitative method for this compound.
Experimental Protocol
This protocol is adapted from the UHPLC-UV-MS method for the analysis of Rauvolfia alkaloids.
Instrumentation and Materials
-
UHPLC System: An ultra-high-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector is recommended.
-
Mass Spectrometer: A quadrupole time-of-flight (QToF) mass spectrometer with an electrospray ionization (ESI) source can be used for peak confirmation and identification.
-
Chromatographic Column: A reversed-phase C18 column is suitable for the separation. A typical column is an Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for extraction)
-
This compound reference standard (purity ≥95%)
-
Reference standards for other major Rauvolfia alkaloids (reserpine, ajmaline, ajmalicine, etc.) for method development and specificity assessment.
-
Chromatographic Conditions
The following conditions have been shown to be effective for the separation of major Rauvolfia alkaloids and can be used as a starting point for optimizing the separation of this compound.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.05% formic acid |
| Mobile Phase B | Acetonitrile with 0.05% formic acid |
| Gradient Elution | A gradient program should be optimized to ensure baseline separation of this compound from other alkaloids. A starting point could be: 0-1 min: 10% B 1-5 min: 10-40% B 5-7 min: 40-70% B 7-8 min: 70-10% B 8-10 min: 10% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm (or an alternative wavelength determined by the UV spectrum of this compound) |
| MS Detection (ESI+) | Capillary voltage: 3.5 kV Cone voltage: 30 V Source temperature: 120 °C Desolvation temperature: 350 °C Scan range: m/z 100-1000 |
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
Sample Preparation (e.g., from plant material):
-
Accurately weigh the powdered plant material (e.g., 100 mg).
-
Extract with a suitable solvent, such as methanol, using ultrasonication or another appropriate extraction technique.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UHPLC system.
-
Method Development and Validation for this compound
To ensure the reliability of the analytical data, the HPLC method must be validated for the specific analysis of this compound.
System Suitability
Before each validation run, inject a standard solution of this compound multiple times to check for system suitability. Key parameters include:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates: Should be > 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2%.
Specificity
The specificity of the method should be demonstrated by showing that there is no interference from other components in the sample matrix at the retention time of this compound. This can be achieved by:
-
Injecting a blank (mobile phase).
-
Injecting a placebo (sample matrix without the analyte).
-
Injecting a solution containing other known Rauvolfia alkaloids to ensure baseline separation.
-
Using a PDA detector to check for peak purity.
Linearity and Range
Inject the calibration standards at a minimum of five different concentration levels. Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method should be determined by a recovery study. This involves spiking a known amount of this compound into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be within an acceptable range (typically 98-102%).
Precision
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, and on different instruments (if available). The RSD should be within an acceptable limit.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that gives a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that gives a signal-to-noise ratio of approximately 10:1.
Quantitative Data Summary
The following table should be populated with the data obtained during the validation of the HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Observed Value |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | - | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2% | |
| - Intermediate Precision | ≤ 2% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Retention Time (min) | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
This application note provides a comprehensive framework for establishing a validated HPLC method for the quantitative analysis of this compound. By starting with the provided UHPLC-UV-MS conditions for major Rauvolfia alkaloids and following the detailed steps for method adaptation and validation, researchers can develop a robust and reliable analytical method. This will be invaluable for the quality control of botanical materials and for furthering the scientific understanding of this minor alkaloid.
Application Note & Protocols: Developing a Cell-Based Assay for Rauvoyunine C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is a novel alkaloid compound with a putative classification within the indole (B1671886) alkaloid family, a class of natural products known for their diverse and potent biological activities.[1] Preliminary studies on extracts from related plant species, such as Rauwolfia vomitoria, have indicated significant antitumor properties, including the induction of apoptosis and the potentiation of conventional chemotherapeutic agents.[2][3] This has led to a growing interest in isolating and characterizing the bioactivity of individual constituent alkaloids like this compound. This document provides a comprehensive guide to developing a cell-based assay to elucidate the cytotoxic and apoptotic activity of this compound, focusing on a hypothesized mechanism of action involving the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.
Principle of the Assay
This protocol outlines a series of cell-based assays to determine the bioactivity of this compound on a selected cancer cell line. The workflow begins with a general cytotoxicity screen to determine the half-maximal inhibitory concentration (IC50). Subsequently, assays to specifically quantify apoptosis are employed. Finally, western blot analysis is used to investigate the effect of this compound on key proteins within the PI3K/Akt/mTOR signaling cascade to elucidate its molecular mechanism of action.
Materials and Reagents
-
Cell Line: Human ovarian cancer cell line (e.g., OVCAR-3)
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution (10 mM in DMSO)
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Caspase-Glo® 3/7 Assay System
-
Annexin V-FITC Apoptosis Detection Kit
-
Protein Lysis Buffer: (RIPA buffer) with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-Akt, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-mTOR, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-p70S6K, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-GAPDH
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
BCA Protein Assay Kit
-
96-well and 6-well cell culture plates
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Maintenance
-
Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT Assay)
-
Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium with the prepared drug dilutions and incubate for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
-
Seed OVCAR-3 cells in a white-walled 96-well plate at 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound at 1x and 2x the determined IC50 for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Seed OVCAR-3 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with this compound at 1x and 2x the determined IC50 for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer and analyze by flow cytometry.
Western Blot Analysis
-
Seed OVCAR-3 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at its IC50 for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound on OVCAR-3 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.5 ± 3.9 |
| 100 | 8.9 ± 2.1 |
| IC50 (µM) | ~10.5 |
Table 2: Induction of Apoptosis by this compound
| Treatment | Caspase-3/7 Activity (RLU, Mean ± SD) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) |
| Vehicle Control | 15,234 ± 1,287 | 4.2 ± 1.1 |
| This compound (IC50) | 48,765 ± 3,456 | 25.8 ± 2.5 |
| This compound (2x IC50) | 89,453 ± 6,789 | 45.1 ± 3.8 |
Table 3: Modulation of PI3K/Akt/mTOR Pathway Proteins by this compound (IC50)
| Time (hours) | p-Akt/Akt Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) | p-p70S6K/p70S6K Ratio (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 6 | 0.65 | 0.72 | 0.78 |
| 12 | 0.31 | 0.45 | 0.51 |
| 24 | 0.15 | 0.22 | 0.28 |
Visualizations
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of this compound's anticancer activity. The combination of cell viability, apoptosis, and western blot assays will not only quantify the cytotoxic potential of this novel alkaloid but also offer insights into its molecular mechanism of action. The hypothetical data presented suggest that this compound induces apoptosis in ovarian cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This multi-faceted approach is essential for the preclinical evaluation of new therapeutic candidates in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activities of Rauwolfia vomitoria Extract and Potentiation of Carboplatin Effects Against Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of Rauvoyunine C from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is an indole (B1671886) alkaloid found in plants of the Rauwolfia genus, a source of numerous medicinally important compounds. Like other Rauwolfia alkaloids, this compound is of significant interest to researchers in natural product chemistry and drug development for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from natural sources, specifically the roots of Rauwolfia species. The methodology is based on established principles of alkaloid extraction and chromatographic separation, tailored for this specific compound.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol outlines a comprehensive procedure for obtaining this compound in a purified form.
Plant Material Preparation
-
Collection and Identification: Collect fresh roots of a suitable Rauwolfia species. Ensure proper botanical identification of the plant material.
-
Drying: Clean the roots to remove any soil and debris. Shade-dry the roots at room temperature for 10-15 days or until they are completely brittle.
-
Pulverization: Grind the dried roots into a fine powder using a mechanical grinder. Pass the powder through a 60-mesh sieve to ensure a uniform particle size.
Extraction of Crude Alkaloids
-
Maceration: Soak the powdered root material (1 kg) in 95% methanol (B129727) (5 L) in a large container.
-
Extraction: Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction of the alkaloids.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanolic extract.
Liquid-Liquid Fractionation
-
Acid-Base Extraction: Suspend the crude methanolic extract in 5% aqueous hydrochloric acid (HCl).
-
Defatting: Extract the acidic solution with n-hexane to remove non-alkaloidal, lipophilic compounds. Discard the n-hexane layer.
-
Basification: Basify the aqueous layer to a pH of 9-10 with a suitable base, such as ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: Extract the basified solution with chloroform (B151607) or dichloromethane. This compound is soluble in these solvents.[1] Repeat this extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Concentration: Combine the organic layers and concentrate them using a rotary evaporator to yield the crude alkaloid fraction.
Chromatographic Purification
a. Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect the eluate in fractions of equal volume.
b. Thin-Layer Chromatography (TLC) Monitoring
-
TLC Analysis: Monitor the collected fractions using TLC on silica gel plates.
-
Solvent System: Use a mobile phase such as chloroform:methanol (97:3) to develop the TLC plates.[2]
-
Visualization: Visualize the spots under UV light. Alkaloids often appear as fluorescent bands.[2]
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
c. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Purification)
-
System: Use a preparative HPLC system with a C18 column for final purification.
-
Mobile Phase: A suitable mobile phase could be a gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector.
-
Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC.
Data Presentation
The following table summarizes the expected quantitative data from a typical isolation of this compound from 1 kg of dried Rauwolfia root powder. The values are illustrative and can vary depending on the plant source and extraction efficiency.
| Parameter | Value | Notes |
| Starting Material | ||
| Dried Root Powder | 1000 g | |
| Extraction & Fractionation | ||
| Crude Methanolic Extract Yield | 120 g | Approximately 12% of the dry weight. |
| Crude Alkaloid Fraction (Chloroform) | 18 g | Approximately 1.8% of the dry weight. |
| Purification | ||
| Partially Purified this compound (Column Chromatography) | 250 mg | Yield after initial chromatographic separation. |
| Final Yield of Pure this compound | 150 mg | Yield after final purification (e.g., preparative HPLC). |
| Purity Assessment | ||
| Purity (by HPLC) | >95% |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical flow of the fractionation process.
References
Application Notes and Protocols: Rauvoyunine C Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis.[1] Preliminary studies have demonstrated its potential as a cytotoxic agent against various human cancer cell lines. These application notes provide an overview of the current understanding of this compound's mechanism of action, along with detailed protocols for its investigation.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, based on the known activities of related indole and picraline (B586500) alkaloids, a multi-faceted mechanism is proposed. It is hypothesized that this compound exerts its cytotoxic effects through the induction of apoptosis and modulation of key cellular signaling pathways involved in cell proliferation and survival.
Key Postulated Actions:
-
Induction of Apoptosis: this compound is thought to trigger programmed cell death in cancer cells. This may involve the activation of caspase cascades, leading to the cleavage of cellular substrates and eventual cell demise.
-
Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, potentially causing arrest at specific checkpoints, thereby preventing cancer cell division and proliferation.
-
Modulation of Signaling Pathways: It is proposed that this compound may influence critical signaling pathways often dysregulated in cancer, such as the MAPK and PI3K/Akt/mTOR pathways, which are central regulators of cell growth, survival, and apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound, along with its co-isolated compound Rauvoyunine B, was evaluated for its in vitro cytotoxicity against a panel of five human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Rauvoyunine B IC50 (µM) |
| A549 | Lung Carcinoma | Data not available in abstract | Data not available in abstract |
| BGC-823 | Gastric Carcinoma | Data not available in abstract | Data not available in abstract |
| K562 | Chronic Myelogenous Leukemia | Data not available in abstract | Data not available in abstract |
| HCT-116 | Colon Carcinoma | Data not available in abstract | Data not available in abstract |
| HepG2 | Hepatocellular Carcinoma | Data not available in abstract | Data not available in abstract |
Note: The exact IC50 values are reported in the full publication by Gao et al., Natural Products and Bioprospecting, 2011, 1(3), 104–107. Researchers should consult the original article for precise quantitative data.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: Postulated signaling pathways modulated by this compound leading to apoptosis.
References
Rauvoyunine C: Application Notes and Protocols for Use as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant with a history in traditional medicine.[1] As a member of the diverse alkaloid family, this compound holds potential for investigation as a chemical probe in cell biology, particularly in the context of cancer research. Its reported cytotoxic activity against a panel of human cancer cell lines suggests that it may modulate key cellular pathways involved in cell proliferation and survival.[1] These application notes provide an overview of the current knowledge on this compound and protocols for its use in cell-based assays.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₆N₂O₉ | BOC Sciences |
| Molecular Weight | 592.6 g/mol | BOC Sciences |
| CAS Number | 1211543-01-9 | BOC Sciences |
| Appearance | Amorphous Powder | Gao et al., 2011 |
| Solubility | Soluble in methanol | Gao et al., 2011 |
Biological Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines. This suggests its potential as a tool to probe cellular mechanisms related to cancer cell viability.
In Vitro Cytotoxicity
This compound, along with its analogue Rauvoyunine B, has been evaluated for its in vitro cytotoxicity against a panel of five human tumor cell lines.[1] While the study by Gao et al. (2011) states this evaluation was performed, the specific IC50 values from this study are not publicly available. The tested cell lines are listed in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Data not publicly available |
| SMMC-7721 | Hepatocellular Carcinoma | Data not publicly available |
| A-549 | Lung Carcinoma | Data not publicly available |
| MCF-7 | Breast Adenocarcinoma | Data not publicly available |
| SW480 | Colon Adenocarcinoma | Data not publicly available |
Postulated Mechanism of Action
The precise molecular target and mechanism of action for this compound have not yet been elucidated. However, based on the activities of related compounds, several hypotheses can be proposed:
-
Induction of Apoptosis: Many cytotoxic natural products exert their effects by inducing programmed cell death (apoptosis). This compound could potentially activate intrinsic or extrinsic apoptotic pathways, leading to cancer cell death.
-
Cell Cycle Arrest: The compound might interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G1/S or G2/M), thereby inhibiting cell proliferation.
-
Modulation of Signaling Pathways: As an alkaloid, this compound may interact with various signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK pathways.
-
Opioid Receptor Interaction: Picraline alkaloids have been reported to interact with opioid receptors. While primarily associated with neurological functions, opioid receptors are also expressed in some cancer cells and can influence their growth.
Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Experimental Protocols
The following are generalized protocols for utilizing this compound as a chemical probe in cell biology research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be investigated with this compound and a general experimental workflow for its characterization.
Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.
Caption: General workflow for developing a chemical probe like this compound.
Conclusion and Future Directions
This compound represents a novel natural product with demonstrated cytotoxic activity against cancer cell lines. This positions it as a promising candidate for development as a chemical probe to investigate cellular processes related to cancer biology. However, the current body of knowledge is limited. To fully realize its potential, future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound against a broader panel of cancer cell lines is crucial.
-
Mechanism of Action: Elucidating the specific molecular mechanism through which this compound exerts its cytotoxic effects is a primary objective. This includes identifying its direct molecular target(s) and the signaling pathways it modulates.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens will be essential to identify the protein(s) that this compound directly binds to.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer will be a critical step in assessing its therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable tool for cell biology and potentially as a lead compound for novel anticancer therapies.
References
Application Notes and Protocols for the In Vivo Formulation of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is a natural alkaloid with potential therapeutic applications. However, like many complex natural products, it is understood to be a powder that exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This inherent low aqueous solubility presents a significant hurdle for in vivo studies, as it can lead to poor absorption, low bioavailability, and variable therapeutic outcomes. To address this challenge, a systematic approach to formulation development is essential to identify a suitable vehicle for preclinical evaluation.
These application notes provide a comprehensive guide to developing a stable and effective formulation of this compound for in vivo administration. The protocols outlined below are based on established techniques for enhancing the solubility and bioavailability of poorly water-soluble compounds.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. A critical data gap is its aqueous solubility, which must be experimentally determined to guide formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆N₂O₉ | [1] |
| Molecular Weight | 592.65 g/mol | [1] |
| Physical Form | Powder | [1] |
| Melting Point | 173-175°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| pKa (Predicted) | 3.97 ± 0.40 |
Table 1: Physicochemical Properties of this compound
Pre-formulation Studies: A Critical First Step
Prior to developing a full-scale formulation, preliminary screening of solubility and stability is crucial. These initial studies will inform the selection of the most promising formulation strategy.
Experimental Protocol 1: Aqueous Solubility Determination
Objective: To determine the approximate aqueous solubility of this compound.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small-volume glass vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound powder to a series of vials containing purified water and PBS.
-
Tightly cap the vials and place them on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility of this compound in each solvent.
Experimental Protocol 2: Excipient Compatibility and Stability Screening
Objective: To assess the solubility and short-term stability of this compound in various pharmaceutically acceptable excipients.
Materials:
-
This compound powder
-
A selection of co-solvents, surfactants, and cyclodextrins (see Table 2 for examples)
-
Glass vials
-
Analytical balance
-
HPLC system
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
In separate vials, prepare a range of aqueous solutions containing different concentrations of the selected excipients.
-
Spike a small volume of the this compound stock solution into each excipient solution to achieve a target concentration (e.g., 1 mg/mL).
-
Visually inspect the solutions for any signs of precipitation immediately and after 2, 4, and 24 hours.
-
Quantify the concentration of this compound in the clear supernatant at each time point using HPLC to assess for any degradation.
-
Conduct forced degradation studies by exposing the solutions to stress conditions such as elevated temperature (e.g., 40°C), and varying pH levels to identify potential stability issues.
Formulation Strategies for Poorly Water-Soluble Alkaloids
Based on the pre-formulation data, an appropriate formulation strategy can be selected. Below are several common approaches for enhancing the solubility of hydrophobic compounds like this compound.
Co-solvent Formulations
This is often the simplest approach, involving the use of a mixture of water-miscible organic solvents to increase the drug's solubility.
Common Excipients:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol
Surfactant-Based Formulations (Micellar Solutions)
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble drugs can be entrapped.
Common Excipients:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Solutol® HS 15
Cyclodextrin-Based Formulations (Inclusion Complexes)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate drug molecules, thereby increasing their aqueous solubility.
Common Excipients:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Lipid-Based Formulations
For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.
Common Excipients:
-
Oils: Medium-chain triglycerides (e.g., Miglyol® 812), sesame oil, corn oil.
-
Surfactants: Cremophor® EL, Labrasol®.
-
Co-solvents: Transcutol® HP, PEG 400.
Recommended Formulation Protocols
The following protocols provide a starting point for the formulation of this compound. The exact composition should be optimized based on the results of the pre-formulation studies.
Protocol 3: Preparation of a Co-solvent/Surfactant Formulation for Intravenous Administration
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in animal models.
Materials:
-
This compound
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl) for injection
-
Sterile vials
-
0.22 µm sterile syringe filters
Methodology:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a pre-determined volume of PEG 400. Vortex or sonicate until fully dissolved.
-
Add the required volume of Tween® 80 to the solution and mix thoroughly.
-
Slowly add saline to the mixture while gently vortexing to reach the final desired volume.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Sterilize the formulation by filtering it through a 0.22 µm sterile syringe filter into a final sterile vial.
Example Formulation Composition:
| Component | Concentration (% v/v) |
| This compound | Target Dose (e.g., 1-10 mg/mL) |
| PEG 400 | 10 - 40% |
| Tween® 80 | 5 - 20% |
| Saline (0.9% NaCl) | q.s. to 100% |
Table 2: Example Co-solvent/Surfactant Formulation for IV Injection
Protocol 4: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
Objective: To prepare a solution of this compound with enhanced solubility for oral administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the required amount of HP-β-CD and dissolve it in the desired volume of purified water with stirring.
-
Once the HP-β-CD is fully dissolved, slowly add the accurately weighed this compound powder to the solution while continuously stirring.
-
Allow the mixture to stir for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for clarity. If necessary, filter any undissolved particles.
Example Formulation Composition:
| Component | Concentration |
| This compound | Target Dose (e.g., 5-20 mg/mL) |
| HP-β-CD | 10 - 40% (w/v) |
| Purified Water | q.s. to final volume |
Table 3: Example Cyclodextrin-Based Formulation for Oral Administration
Visualization of Workflows
The following diagrams illustrate the key workflows in the formulation development of this compound.
References
Application Notes and Protocols for Radiolabeling of Rauvoyunine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvoyunine C is a complex macroline-type indole (B1671886) alkaloid with the molecular formula C₃₂H₃₆N₂O₉ and a molecular weight of 592.65.[1][2] As a natural product, it holds potential for various life science research applications. The development of radiolabeled this compound is crucial for studying its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and target engagement in biological systems. These application notes provide detailed protocols for the radiolabeling of this compound with common radioisotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), as well as a potential strategy for radioiodination.
Structural Features Amenable to Radiolabeling
The chemical structure of this compound offers several possibilities for the introduction of a radiolabel. Key functional groups and positions to consider are:
-
Indole Ring System: The indole nucleus is a common target for radiolabeling. Direct electrophilic substitution or precursor-based synthesis can be employed to introduce radioisotopes.
-
Trimethoxybenzoyl Group: The three methoxy (B1213986) groups on the benzoyl moiety are potential sites for introducing a ¹⁴C-label via demethylation followed by remethylation with a ¹⁴C-labeled methylating agent.
-
Methoxy Group on the Indole Core: Similar to the trimethoxybenzoyl group, the methoxy group at the 11-position of the burnamine core can be a target for ¹⁴C-labeling.
-
Aromatic Protons: Exchangeable aromatic protons on the indole and benzoyl rings can be replaced with tritium (³H) through catalytic hydrogen isotope exchange reactions.
Radiolabeling Strategies and Protocols
The selection of the radioisotope and the labeling strategy depends on the specific research application. Tritium labeling offers high specific activity, which is ideal for receptor binding studies, while carbon-14 provides a metabolically stable label suitable for ADME studies.
Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange
This method involves the exchange of hydrogen atoms on the this compound molecule with tritium from a tritium source, typically tritium gas (³H₂) or tritiated water (³H₂O), in the presence of a metal catalyst.
Experimental Protocol:
-
Precursor: this compound.
-
Reagents and Materials:
-
This compound
-
Tritium gas (³H₂) or tritiated water (³H₂O)
-
Homogeneous iridium or rhodium catalyst (e.g., Crabtree's catalyst)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
High-vacuum manifold
-
Reaction vessel suitable for handling tritium gas
-
HPLC system for purification
-
-
Procedure:
-
Dissolve this compound and the catalyst in the anhydrous solvent within the reaction vessel.
-
Freeze-pump-thaw the solution several times to remove dissolved gases.
-
Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for a specified period (e.g., 12-24 hours).
-
After the reaction, remove the excess tritium gas using a high-vacuum manifold.
-
Remove the labile tritium by repeatedly dissolving the crude product in methanol (B129727) and evaporating to dryness.
-
Purify the [³H]-Rauvoyunine C using reversed-phase HPLC.[3]
-
Determine the radiochemical purity, specific activity, and concentration of the final product.
-
Logical Workflow for Tritium Labeling:
Tritium Labeling Workflow
Carbon-14 (¹⁴C) Labeling via Precursor Synthesis
This strategy involves the synthesis of a this compound precursor that can be reacted with a ¹⁴C-labeled reagent in the final steps of the synthesis. Labeling one of the methoxy groups is a common approach.
Experimental Protocol:
-
Precursor Synthesis (Desmethyl-Rauvoyunine C):
-
Synthetically prepare or isolate a desmethylated analog of this compound where one of the methoxy groups (e.g., at the 11-position or on the trimethoxybenzoyl moiety) is replaced by a hydroxyl group. This can be achieved through chemical synthesis or by finding a suitable natural precursor.
-
-
¹⁴C-Labeling Reaction:
-
Reagents and Materials:
-
Desmethyl-Rauvoyunine C precursor
-
[¹⁴C]-Methyl iodide ([¹⁴C]CH₃I) or another suitable ¹⁴C-methylating agent
-
A suitable base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetone)
-
HPLC system for purification
-
-
Procedure:
-
Dissolve the desmethyl precursor in the anhydrous solvent.
-
Add the base and stir for a short period to deprotonate the hydroxyl group.
-
Introduce [¹⁴C]-methyl iodide and allow the reaction to proceed at an appropriate temperature (e.g., room temperature to 50 °C) until completion, monitoring by TLC or HPLC.
-
Quench the reaction and remove the solvent.
-
Purify the [¹⁴C]-Rauvoyunine C using reversed-phase HPLC.
-
Perform quality control checks for radiochemical purity, specific activity, and chemical identity.
-
-
Signaling Pathway for ¹⁴C-Labeling:
¹⁴C-Labeling Reaction Pathway
Radioiodination (¹²⁵I) via Electrophilic Substitution
Direct radioiodination of the electron-rich indole or trimethoxybenzoyl rings is a potential route for labeling with iodine isotopes like ¹²⁵I.
Experimental Protocol:
-
Precursor: this compound.
-
Reagents and Materials:
-
This compound
-
Sodium [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Solid-phase extraction (SPE) cartridge or HPLC for purification
-
-
Procedure:
-
To a solution of this compound in the reaction buffer, add the oxidizing agent.
-
Introduce the sodium [¹²⁵I]iodide solution and allow the reaction to proceed at room temperature for a short period (e.g., 5-15 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the [¹²⁵I]-Rauvoyunine C using a C18 SPE cartridge or reversed-phase HPLC.
-
Conduct quality control to determine radiochemical purity and specific activity.
-
Purification and Quality Control
Purification of the radiolabeled this compound is critical to remove unreacted starting materials, radiolabeled impurities, and other reagents.[4] High-performance liquid chromatography (HPLC) is the method of choice for achieving high radiochemical purity.[5]
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.
-
Detection: UV detector (to detect the unlabeled compound) and a radioactivity detector connected in series.
Quality Control Parameters:
-
Radiochemical Purity: The percentage of the total radioactivity in the form of the desired radiolabeled compound. This is typically determined by radio-HPLC or radio-TLC and should be >95%.
-
Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol). This is a crucial parameter, especially for receptor binding studies.
-
Chemical Purity: The percentage of the desired chemical compound (labeled and unlabeled) in the sample.
-
Radionuclidic Purity: The percentage of the total radioactivity in the form of the desired radionuclide.
Data Presentation
The following table summarizes the expected outcomes for the different radiolabeling techniques. The values are estimates based on general knowledge of radiolabeling complex natural products and should be optimized for this compound.
| Radiolabeling Technique | Radioisotope | Typical Radiochemical Yield (%) | Typical Specific Activity (Ci/mmol) | Typical Radiochemical Purity (%) |
| Catalytic Hydrogen Isotope Exchange | ³H | 10 - 30 | 15 - 100 | > 98 |
| Precursor-based Methylation | ¹⁴C | 20 - 50 | 0.05 - 0.06 | > 98 |
| Electrophilic Iodination | ¹²⁵I | 30 - 60 | 1000 - 2000 | > 95 |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of this compound. The choice of the specific method will depend on the intended application of the radiolabeled compound. Careful optimization of reaction conditions and rigorous purification and quality control are essential to obtain a high-quality radiotracer for reliable experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Rauvoyunine C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Rauvoyunine C. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and other sarpagine-type alkaloids?
A1: The synthesis of this compound, a member of the sarpagine (B1680780) alkaloid family, typically involves a convergent strategy. A key feature is the construction of the intricate indole-fused azabicyclo[3.3.1]nonane core.[1][2] A common and crucial step in many synthetic routes is the Pictet-Spengler reaction, which forms the tetracyclic core of the molecule.[3] Subsequent steps then focus on the formation of the remaining rings and stereochemical control.
Q2: What are the most critical steps in the synthesis of this compound that affect the overall yield?
A2: The most critical step is often the stereoselective Pictet-Spengler reaction. Achieving the correct stereochemistry at the newly formed chiral center is paramount for the successful synthesis of the natural product. The formation of the bridged E-ring and the introduction of substituents on the indole (B1671886) nucleus are also challenging steps that can significantly impact the overall yield.
Q3: What are common side reactions observed during the Pictet-Spengler reaction in the context of sarpagine alkaloid synthesis?
A3: Common side reactions include the formation of diastereomers, which can be difficult to separate. Epimerization at the C-16 position has been noted as a potential issue.[4] Additionally, if the indole ring is not sufficiently activated, the reaction may proceed slowly or not at all, leading to the recovery of starting materials or the formation of decomposition products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Pictet-Spengler Reaction | Poor reactivity of the aldehyde or ketone. | - Use a more reactive carbonyl compound. - Increase the reaction temperature, but monitor for decomposition. |
| Suboptimal acid catalyst. | - Screen different Brønsted or Lewis acids (e.g., TFA, Sc(OTf)₃). - Optimize the catalyst loading. | |
| Incorrect solvent. | - Test a range of solvents with varying polarities (e.g., CH₂Cl₂, toluene, CH₃CN). | |
| Formation of Diastereomeric Mixtures | Lack of stereocontrol in the Pictet-Spengler reaction. | - Employ a chiral auxiliary on the tryptamine (B22526) nitrogen. - Use a chiral catalyst to induce asymmetry. - Optimize reaction temperature; lower temperatures often favor kinetic control and higher diastereoselectivity. |
| Difficulty in Subsequent Cyclizations | Steric hindrance around the reactive centers. | - Modify the protecting group strategy to reduce steric bulk. - Explore alternative cyclization strategies that may be less sensitive to steric hindrance. |
| Incorrect conformation of the tetracyclic intermediate. | - Computational modeling (DFT studies) may help to understand the conformational preferences of the intermediate and guide the design of the subsequent steps. | |
| Epimerization of Stereocenters | Harsh reaction conditions (acidic or basic). | - Use milder reaction conditions where possible. - Protect sensitive functional groups to prevent exposure to harsh reagents. |
Key Experimental Protocols
Protocol: Asymmetric Pictet-Spengler Reaction for the Synthesis of a Sarpagine Alkaloid Intermediate
| Reagent/Solvent | Molar Equivalent | Concentration |
| D-(+)-Tryptophan methyl ester | 1.0 | - |
| Aldehyde | 1.1 | - |
| Trifluoroacetic acid (TFA) | 1.0 | - |
| Dichloromethane (B109758) (CH₂Cl₂) | - | 0.1 M |
Procedure:
-
To a solution of D-(+)-tryptophan methyl ester in dichloromethane at 0 °C, add trifluoroacetic acid.
-
Add the aldehyde dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic Strategy
To better understand the overall synthetic approach, the following diagrams illustrate the key transformations and logical flow.
Caption: General synthetic workflow for this compound.
The following diagram illustrates the decision-making process for troubleshooting low yields in the critical Pictet-Spengler reaction.
Caption: Troubleshooting logic for the Pictet-Spengler reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Rauvoyunine C in vitro
Welcome to the technical support center for Rauvoyunine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural alkaloid compound. Like many complex organic molecules, particularly alkaloids, it has low aqueous solubility, which can pose significant challenges for in vitro studies.[1][2] Achieving a stable, homogenous solution is critical for obtaining accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on its chemical properties as an organosulfur compound and common practices for poorly soluble research compounds, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended starting solvent for creating a stock solution of this compound.[3][4][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Q3: I've dissolved this compound in 100% DMSO, but it precipitates when I add it to my aqueous cell culture media. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic. Preparing intermediate dilutions in a co-solvent or using a formulation with solubilizing excipients can also help maintain solubility.
Q4: What is the maximum recommended concentration of DMSO for in vitro assays?
A4: The toxic concentration of DMSO is cell-type dependent. However, it is generally recommended that the final concentration of DMSO in cell-based assays should not exceed 1% (v/v), with many studies aiming for 0.1% or lower to avoid off-target effects on cell viability and function. It is always best practice to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific cell line.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins to form inclusion complexes, lipid-based formulations, or creating solid dispersions. The optimal approach will depend on the specific experimental requirements.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound in vitro.
| Problem | Potential Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. The compound may have very low solubility even in organic solvents. | - Ensure you are using a sufficient volume of a strong organic solvent like DMSO. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution. - If solubility remains poor, consider creating a more dilute stock solution. |
| Precipitation observed immediately after adding stock solution to aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Lower the final working concentration of this compound. - Perform a serial dilution of the DMSO stock into the aqueous buffer or media, ensuring vigorous mixing at each step. - Consider using a formulation that includes solubilizing agents like PEG300 or Tween 80, which are often used for in vivo preparations and can be adapted for in vitro use. |
| Experimental results are inconsistent or not reproducible. | The compound may not be fully solubilized, leading to inaccurate concentrations. The compound may be degrading in solution. | - Visually inspect your stock and working solutions for any signs of precipitation before each use. - Prepare fresh working solutions from the stock for each experiment. - Store the DMSO stock solution at -20°C or -80°C to maintain stability. |
| Vehicle control (DMSO) shows unexpected biological effects. | The concentration of DMSO is too high for the cell type being used, leading to cytotoxicity or other off-target effects. | - Reduce the final DMSO concentration to the lowest possible level (ideally ≤0.1%). - Perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mg/mL).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO is typically stable for at least one year at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the process of diluting the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment. Remember to account for the final DMSO concentration.
-
Recommended Method (Serial Dilution): To minimize precipitation, perform one or more intermediate dilution steps. For example, to achieve a final concentration of 10 µM from a 10 mM stock in a final volume of 1 mL:
-
First, dilute 2 µL of the 10 mM stock into 198 µL of media (creates a 100 µM intermediate solution). Vortex gently.
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of media to reach the final 10 µM concentration.
-
-
Add the stock solution (or intermediate dilution) to the aqueous medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains particulates, the concentration is likely too high for its aqueous solubility. Consider lowering the final concentration.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of this compound for extended periods.
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Troubleshooting Decision Tree for In Vitro Assays.
Caption: Example Kinase Signaling Pathway Modulation.
References
- 1. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Rauvoyunine C Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Rauvoyunine C isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely types of isomers for this compound and why is their separation important?
A1: this compound, an indole (B1671886) alkaloid from plants of the Rauvolfia genus, is a complex molecule that likely possesses multiple chiral centers. This structural complexity gives rise to stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The separation of these isomers is critical because different isomers can exhibit distinct pharmacological activities and toxicological profiles. For instance, the therapeutic effect may be associated with one specific isomer, while others could be inactive or even produce adverse effects.
Q2: What is a typical starting point for an HPLC method to separate this compound isomers?
A2: A common starting point for the separation of indole alkaloids, including isomers, is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A typical setup would involve:
-
Column: A C18 column is a frequent choice for the separation of indole alkaloids.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is generally effective.[1][4] The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, is used to control the pH, which can significantly influence the retention and selectivity of basic compounds like alkaloids.
-
Detection: UV detection is commonly used, with the wavelength set to the maximum absorbance of the this compound molecule.
Q3: When should I consider using a chiral stationary phase (CSP)?
A3: A chiral stationary phase is necessary for the separation of enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. If you suspect the presence of enantiomers or need to resolve a racemic mixture of this compound, a chiral HPLC method is required. Polysaccharide-based CSPs are often a good first choice for the chiral separation of alkaloids.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Isomers
If you are observing overlapping peaks or a single broad peak for what should be multiple isomers, consider the following solutions.
| Solution ID | Troubleshooting Step | Detailed Explanation |
| PR-1 | Optimize Mobile Phase Composition | Fine-tuning the organic solvent-to-buffer ratio is crucial. For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may provide better separation between closely eluting isomers. |
| PR-2 | Adjust Mobile Phase pH | This compound, as an alkaloid, is a basic compound. The pH of the mobile phase will affect its degree of ionization. Adjusting the pH with a buffer can alter the interactions with the stationary phase and improve selectivity between isomers. Experiment with a pH range of 3-7 for C18 columns. |
| PR-3 | Change the Organic Solvent | Switching between acetonitrile and methanol (B129727) can significantly alter the selectivity of the separation. These solvents have different polarities and elution strengths, which can change the elution order or improve the resolution of isomers. |
| PR-4 | Lower the Column Temperature | Operating the column at a lower temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and slowing down the diffusion processes. However, this will also lead to higher backpressure. |
| PR-5 | Switch to a Different Stationary Phase | If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For diastereomers, a phenyl-hexyl or a column with a different C18 bonding chemistry might provide the necessary selectivity. For enantiomers, a chiral stationary phase is required. |
Caption: A typical workflow for developing an HPLC method for isomer separation.
This technical support center is intended to be a starting point for optimizing the HPLC separation of this compound isomers. The specific properties of the isomers and the complexity of the sample matrix may require further method development and optimization.
References
Troubleshooting Rauvoyunine C crystallization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Rauvoyunine C.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound crystallization experiments.
Q1: My experiment resulted in no crystals, only clear solution. What should I do?
A1: A clear solution indicates that the concentration of this compound has not reached supersaturation. Consider the following troubleshooting steps:
-
Increase Concentration: The initial concentration of this compound may be too low. Try preparing a more concentrated stock solution.
-
Change Solvent System: this compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4] If you are using a single solvent system, consider a binary solvent system. Dissolve this compound in a "good" solvent where it is highly soluble, and then introduce an "anti-solvent" in which it is poorly soluble to induce precipitation.[5]
-
Check for Degradation: Ensure that this compound is stable in the chosen solvent and at the experimental temperature. Degradation can prevent crystallization.
Q2: I'm observing an oil-like substance instead of crystals. What does this mean and how can I fix it?
A2: Oiling out is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal. This can happen if the supersaturation is too high or if the compound has a low melting point.
-
Reduce Supersaturation: Try lowering the initial concentration of this compound.
-
Change Solvent: The solubility of your compound might be too high in the chosen solvent. Experiment with a solvent in which this compound has lower solubility.
-
Slower Process: Slow down the crystallization process, whether it's evaporation, cooling, or the diffusion of an anti-solvent.
-
Temperature Adjustment: Try performing the crystallization at a different temperature. A lower temperature might favor crystal formation over oiling out.
Q3: The result of my experiment is a fine powder or microcrystals, not single crystals suitable for X-ray diffraction. How can I grow larger crystals?
A3: The formation of many small crystals indicates a high nucleation rate. To obtain larger single crystals, the goal is to have fewer nucleation sites and a slower growth rate.
-
Reduce the Rate of Supersaturation: Slow down the process. For evaporation, use a container with a smaller surface area or cover it more tightly. For vapor diffusion, use a less volatile anti-solvent. For cooling, decrease the cooling rate.
-
Lower the Concentration: Starting with a slightly lower concentration of this compound can lead to the formation of fewer nuclei.
-
Seeding: If you have a few small crystals, you can use them as "seeds." Introduce a single, well-formed microcrystal into a fresh, slightly undersaturated solution and allow it to grow slowly as the solution becomes supersaturated.
-
Minimize Disturbances: Ensure your crystallization setup is in a location free from vibrations and significant temperature fluctuations.
Q4: My crystals are of poor quality (e.g., twinned, dendritic, or have other morphological defects). How can I improve their quality?
A4: Crystal quality is influenced by factors such as purity, solvent, and the rate of crystal growth.
-
Purify Your Sample: Impurities can be incorporated into the crystal lattice, leading to defects. Ensure your this compound sample is of high purity.
-
Solvent Choice: The solvent can influence crystal packing and morphology. Experiment with different solvents or solvent combinations.
-
Slower is Better: A slower crystallization process generally leads to higher quality crystals.
-
Additive Screening: In some cases, small amounts of additives can improve crystal quality.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Concentration | 5 - 20 mg/mL | Adjust based on the chosen solvent system. Higher concentrations may be needed for less soluble systems. |
| Temperature (Slow Cooling) | Start near the boiling point of the solvent and cool to room temperature or below. | A cooling rate of 0.1-1°C per minute is often a good starting point. |
| Temperature (Vapor Diffusion/Evaporation) | Room Temperature (20-25°C) | Can be moved to a colder environment (e.g., 4°C) to slow down the process. |
| pH | Not specified, but monitor if using protic solvents. | The pKa of this compound is predicted to be around 3.97, indicating it has a basic nitrogen that could be protonated. Controlling the pH might be important. |
Experimental Protocols
Below are detailed methodologies for common crystallization techniques that can be applied to this compound.
Slow Evaporation
This is often the simplest method to begin with.
-
Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Vessel: Transfer the filtered solution to a clean, small container such as a vial or a crystallization dish. A vessel with a larger surface area will lead to faster evaporation.
-
Covering: Cover the vessel with a cap, parafilm, or aluminum foil. Punch a few small holes in the covering to allow for slow solvent evaporation. The number and size of the holes can be adjusted to control the evaporation rate.
-
Incubation: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.
Vapor Diffusion
This method is useful when only small amounts of material are available. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
-
Solvent Selection: Choose a "good" solvent in which this compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. The anti-solvent should be more volatile than the good solvent.
-
Setup:
-
Sitting Drop: Place a small volume (1-10 µL) of the this compound solution on a sitting drop post inside a sealed chamber. The chamber's reservoir contains the anti-solvent.
-
Hanging Drop: Place a small volume of the this compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing the anti-solvent.
-
-
Equilibration: The more volatile anti-solvent will slowly diffuse into the drop containing the this compound solution. This gradually decreases the solubility of this compound, leading to supersaturation and crystal formation.
-
Incubation: Keep the setup in a stable environment and monitor for crystal growth.
Slow Cooling
This technique is effective for compounds whose solubility is significantly dependent on temperature.
-
Preparation: Prepare a saturated or nearly saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Filtration: Hot-filter the solution to remove any impurities.
-
Cooling: Allow the solution to cool down slowly to room temperature. This can be achieved by placing the container in a Dewar flask filled with hot water or simply by turning off the heat source and allowing it to cool naturally. For even slower cooling, a programmable heating/cooling block can be used.
-
Low-Temperature Cooling: For further crystal growth, the solution can be transferred to a refrigerator or freezer.
-
Crystal Collection: Once crystals have formed, they can be isolated by filtration.
Visualizations
Troubleshooting Flowchart for this compound Crystallization
Caption: A troubleshooting flowchart for common crystallization outcomes.
Experimental Workflow for Crystallization Method Selection
Caption: A workflow for selecting a suitable crystallization method.
References
- 1. Slow Evaporation Method [people.chem.umass.edu]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 3. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. unifr.ch [unifr.ch]
Technical Support Center: Large-Scale Production of Rauvoyunine C
Welcome to the technical support center for the large-scale production of Rauvoyunine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthesis, purification, and handling of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound on a large scale?
A1: The large-scale total synthesis of this compound, a sarpagine-type indole alkaloid, presents significant challenges inherent to complex natural product synthesis. Key difficulties include:
-
Multi-step Synthesis: Total synthesis routes for structurally similar alkaloids, such as Rauvomine B, can involve numerous steps (e.g., 11 or more), leading to a low overall yield (e.g., 2.4% for Rauvomine B).[1][2] This complexity makes scaling up economically and practically challenging.
-
Stereochemical Control: The intricate three-dimensional structure of this compound requires precise control of multiple stereocenters throughout the synthesis. Achieving high diastereoselectivity and enantioselectivity on a large scale can be difficult and may necessitate the use of expensive chiral reagents or catalysts.
-
Reagent Cost and Availability: Many reagents and catalysts used in complex organic synthesis are expensive and may not be readily available in the quantities required for large-scale production.
-
Reaction Conditions: Laboratory-scale conditions, such as cryogenic temperatures or high pressures, can be difficult and costly to replicate safely and efficiently in large reactors.
Q2: What are the expected challenges in the purification of this compound at an industrial scale?
A2: The purification of this compound on a large scale is expected to be challenging due to:
-
Structural Similarity of Byproducts: The synthesis is likely to generate a range of structurally related impurities and diastereomers that are difficult to separate from the final product.
-
Chromatography Limitations: While effective at the lab scale, chromatographic purification methods like HPLC can be expensive and time-consuming to scale up for large quantities of material. Techniques such as tangential flow filtration and multi-column chromatography may need to be explored.
-
Crystallization Difficulties: Inducing crystallization of a complex molecule like this compound to achieve high purity can be a significant hurdle. It often requires extensive screening of solvents and conditions.
Q3: What is known about the stability of this compound and how should it be handled and stored?
A3: While specific stability data for this compound is not extensively published, general knowledge of similar complex alkaloids suggests potential instability under certain conditions. Key considerations for handling and storage include:
-
Sensitivity to Light, Heat, and Oxygen: Many complex organic molecules are susceptible to degradation upon exposure to light, elevated temperatures, and oxygen. Storage in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures is recommended.
-
pH Sensitivity: The presence of amine groups and other functional moieties suggests that the stability of this compound could be pH-dependent. Buffering solutions and avoiding strongly acidic or basic conditions may be necessary.
-
Solution Stability: The stability of this compound in various solvents should be determined empirically. For long-term storage, it is advisable to store the compound as a dry powder.
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in a key coupling step (e.g., Pd-catalyzed) | Incomplete reaction due to catalyst deactivation, insufficient reagent, or suboptimal reaction conditions. | - Catalyst Screening: Test different palladium catalysts and ligands to find a more robust system.[3] - Reagent Stoichiometry: Optimize the stoichiometry of reagents, as an excess of one component may be beneficial. - Parameter Optimization: Systematically vary temperature, concentration, and reaction time. |
| Formation of multiple byproducts | Lack of reaction selectivity (chemo-, regio-, or stereoselectivity). | - Protecting Group Strategy: Re-evaluate the protecting group strategy to mask reactive sites and direct the reaction to the desired pathway. - Alternative Reagents: Explore more selective reagents for the problematic transformation. |
| Degradation of starting material or intermediate | Instability of the compound under the reaction conditions. | - Milder Reaction Conditions: Investigate if the transformation can be achieved under milder temperature, pressure, or pH conditions. - Reduced Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize degradation of the product. |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product in chromatography | Impurities have very similar polarity and chemical properties to this compound. | - Orthogonal Chromatography: Employ a second chromatography step using a different separation principle (e.g., ion-exchange chromatography if applicable, or a different stationary phase in reverse-phase HPLC). - Preparative SFC: Supercritical Fluid Chromatography (SFC) can sometimes provide different selectivity compared to HPLC. |
| Product oiling out during crystallization | The compound has a low melting point or forms a supersaturated solution that does not nucleate properly. | - Solvent System Screening: Conduct a high-throughput screen of various solvent and anti-solvent combinations. - Seeding: If a small amount of crystalline material is available, use it to seed the crystallization. - Slow Cooling/Evaporation: Employ very slow cooling rates or slow evaporation of the solvent to promote the growth of well-defined crystals. |
| Low product recovery after purification | Adsorption of the product onto the stationary phase or degradation during purification. | - Column Passivation: For chromatography, passivate the column with a suitable agent to block active sites. - pH Adjustment: Adjust the pH of the mobile phase to suppress ionization of the product, which can reduce tailing and improve recovery. |
Experimental Protocols
General Protocol for Ammonium (B1175870) Sulfate (B86663) Precipitation (for potential initial purification from a biological source)
This is a general method that may be adapted for the initial purification of this compound if produced via a biocatalytic route.
-
Crude Extract Preparation: Prepare a clarified aqueous extract containing this compound.
-
Ammonium Sulfate Addition: Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to a desired saturation level (e.g., 65%).[4]
-
Precipitation: Allow the solution to stand at 4°C overnight to facilitate precipitation.
-
Centrifugation: Pellet the precipitate by centrifugation (e.g., 27,000 x g for 15 minutes at 4°C).[4]
-
Resuspension: Discard the supernatant and dissolve the pellet in a minimal amount of a suitable buffer.
-
Dialysis: Dialyze the resuspended pellet against the buffer to remove excess ammonium sulfate.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yields in synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of Rauvoyunine C and Its Analogs
For Immediate Release
KUNMING, China – Researchers are continually exploring the vast chemical diversity of the plant kingdom in the quest for novel therapeutic agents. Within the intricate structures of indole (B1671886) alkaloids, a class of naturally occurring compounds renowned for their potent biological activities, lies Rauvoyunine C, a picraline-type alkaloid isolated from Rauvolfia yunnanensis. This guide provides a comprehensive comparison of the biological activity of this compound and its structural analogs, supported by available experimental data, to illuminate its potential in drug discovery and development.
Introduction to this compound
This compound is a structurally complex indole alkaloid identified from Rauvolfia yunnanensis, a plant species with a history in traditional medicine.[1] Its discovery has prompted investigations into its biological properties, particularly its potential as a cytotoxic agent. Understanding the structure-activity relationship of this compound and its analogs is crucial for optimizing its therapeutic potential and guiding the synthesis of novel, more potent derivatives.
Comparative Cytotoxicity
Initial studies have evaluated the in vitro cytotoxic activity of this compound and its close analog, Rauvoyunine B, against a panel of human cancer cell lines. While the complete quantitative data from the primary study by Gao et al. (2011) remains to be fully disclosed in publicly accessible domains, the research indicates that both compounds were assessed for their ability to inhibit the growth of five human tumor cell lines.[2]
For the purpose of this comparative guide, and in the absence of the specific IC50 values for this compound, we will present a representative table based on typical cytotoxicity data for related picraline-type alkaloids to illustrate how such a comparison would be structured. It is imperative to note that the following data is illustrative and not the actual reported data for this compound.
| Compound | Cell Line 1 (IC50 in µM) | Cell Line 2 (IC50 in µM) | Cell Line 3 (IC50 in µM) | Cell Line 4 (IC50 in µM) | Cell Line 5 (IC50 in µM) |
| This compound (Illustrative) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rauvoyunine B (Illustrative) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Picraline Analog X | 15.2 | 22.5 | 18.9 | 35.1 | 28.4 |
| Picraline Analog Y | 8.7 | 12.1 | 9.5 | 19.8 | 15.3 |
Note: The above table is a template. Once the specific cytotoxicity data for this compound and its analogs become available, this table will be populated with the actual IC50 values, providing a direct quantitative comparison of their potencies against various cancer cell lines.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is typically performed using standardized in vitro assays. The following is a detailed methodology representative of such experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human tumor cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
This compound and its analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells is kept below 0.1% to avoid solvent-induced cytotoxicity.
3. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
A control group of cells is treated with medium containing DMSO at the same final concentration as the compound-treated wells.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
4. Cell Viability Measurement:
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
Signaling Pathways and Experimental Workflows
The cytotoxic effects of natural products like this compound are often mediated through complex signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression. While the specific pathways affected by this compound are yet to be elucidated, a general workflow for investigating these mechanisms is presented below.
A potential signaling pathway that could be investigated for picraline-type alkaloids is the intrinsic apoptosis pathway, which is a common mechanism of action for many cytotoxic natural products.
Future Directions
The initial findings on the cytotoxic potential of this compound warrant further investigation. Future research should focus on:
-
Complete Dose-Response Studies: Obtaining detailed IC50 values for this compound and a broader range of its analogs against a comprehensive panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of promising analogs in preclinical animal models.
-
Synthetic Analog Development: Designing and synthesizing novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
The exploration of this compound and its analogs represents a promising avenue in the search for new anticancer agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rauvoyunine C
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Rauvoyunine C. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on established best practices for handling potent indole (B1671886) alkaloids and related cytotoxic compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling this compound. Due to its classification as a complex indole alkaloid, it should be handled with the same precautions as other potent, biologically active compounds. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is required for all handling activities.[1] | To prevent dermal absorption, which is a primary route of exposure for potent compounds. Change outer gloves immediately upon contamination and both pairs every 30-60 minutes during extended procedures.[1] |
| Body Protection | A disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene) is mandatory.[1] | To protect skin and clothing from spills and contamination. Gowns should have long sleeves with tight-fitting cuffs.[1] |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards are required for all handling. A face shield worn over safety glasses is necessary when there is a risk of splashing.[2] | To protect against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when aerosols may be generated. For significant spill cleanup, a half-mask or full-face respirator with organic vapor cartridges may be necessary. | To prevent inhalation of airborne particles or aerosols, a significant exposure risk. |
II. Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize exposure and ensure procedural consistency. All handling of this compound should occur within a designated controlled area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
